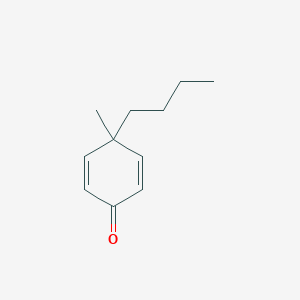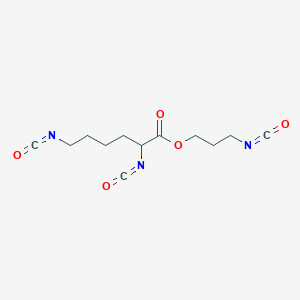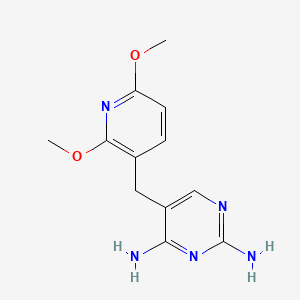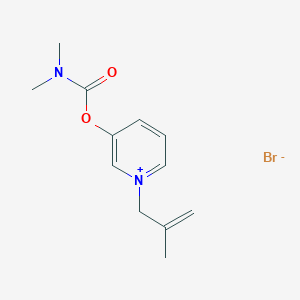
Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide is a chemical compound with the molecular formula C12H17N2O2Br It is known for its unique structure, which includes a pyridinium ring substituted with a dimethylcarbamoyloxy group and a 2-methylallyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the dimethylcarbamoyloxy and 2-methylallyl groups. One common method involves the reaction of 3-hydroxy-1-methylpyridinium bromide with dimethylcarbamoyl chloride and 2-methylallyl bromide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridinium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromide position, leading to the formation of different substituted pyridinium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a cholinesterase inhibitor.
Wirkmechanismus
The mechanism of action of Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide involves its interaction with specific molecular targets. As a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s effects on other molecular pathways are also being investigated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridostigmine Bromide: Another cholinesterase inhibitor with a similar structure but different substituents.
Neostigmine Bromide: Similar in function but with distinct structural differences.
Edrophonium Chloride: A short-acting cholinesterase inhibitor with a different chemical structure.
Uniqueness
Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a dimethylcarbamoyloxy group and a 2-methylallyl group makes it a valuable compound for various applications, distinguishing it from other similar cholinesterase inhibitors .
Eigenschaften
CAS-Nummer |
69440-45-5 |
|---|---|
Molekularformel |
C12H17BrN2O2 |
Molekulargewicht |
301.18 g/mol |
IUPAC-Name |
[1-(2-methylprop-2-enyl)pyridin-1-ium-3-yl] N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C12H17N2O2.BrH/c1-10(2)8-14-7-5-6-11(9-14)16-12(15)13(3)4;/h5-7,9H,1,8H2,2-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MQWIQBLFSDIUQY-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=C)C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(carbamoylamino)-N-methylacetamide](/img/structure/B14471160.png)

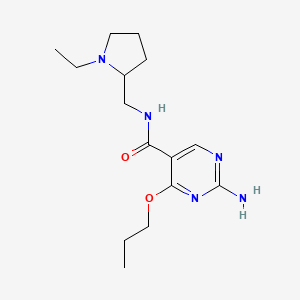
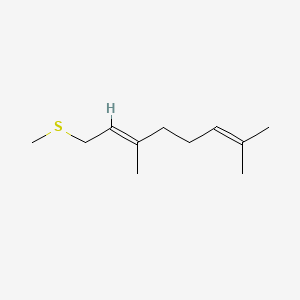
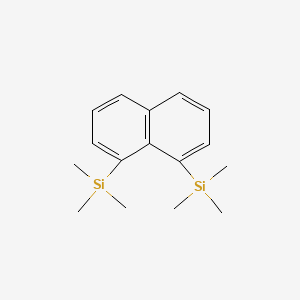
![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B14471188.png)
![Cuprate(3-), [4-(hydroxy-kappaO)-5-[[1-(hydroxy-kappaO)-3-sulfo-6-[[4-[(2,5,6-trichloro-4-pyrimidinyl)amino]phenyl]amino]-2-naphthalenyl]azo-kappaN1]-1,3-benzenedisulfonato(5-)]-, trisodium](/img/structure/B14471192.png)
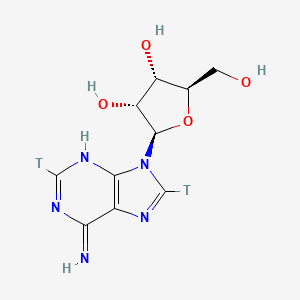
![1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)](/img/structure/B14471205.png)
